molecular formula C8H13NO2 B13742161 Propionic acid, 3-(1-aziridinyl)-, allyl ester CAS No. 22480-27-9

Propionic acid, 3-(1-aziridinyl)-, allyl ester

Cat. No.: B13742161
CAS No.: 22480-27-9
M. Wt: 155.19 g/mol
InChI Key: UZUDNCVBLBBXRJ-UHFFFAOYSA-N
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Description

Prop-2-enyl 3-(aziridin-1-yl)propanoate is a chemical compound with the molecular formula C21H35N3O5 . It is part of the aziridine family, which is known for its three-membered ring structure containing nitrogen. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 3-(aziridin-1-yl)propanoate typically involves the reaction of aziridine with prop-2-enyl propanoate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Prop-2-enyl 3-(aziridin-1-yl)propanoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 3-(aziridin-1-yl)propanoate involves its interaction with molecular targets through its aziridine ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 3-(aziridin-1-yl)propanoate is unique due to its specific structure, which combines the aziridine ring with a prop-2-enyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

CAS No.

22480-27-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

prop-2-enyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C8H13NO2/c1-2-7-11-8(10)3-4-9-5-6-9/h2H,1,3-7H2

InChI Key

UZUDNCVBLBBXRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCN1CC1

Origin of Product

United States

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